Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate
Description
Chemical Identity and Nomenclature
Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate is a heterocyclic organic compound with the systematic IUPAC name methyl 2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]benzoate . Its molecular formula is C₁₈H₁₆N₂O₂S , and it has a molecular weight of 324.40 g/mol . The compound is identified by its CAS registry number 439095-86-0 and is cataloged under alternative names such as 1T-1255 and AKOS005083898 .
Key Identifiers:
| Property | Value | |
|---|---|---|
| CAS Number | 439095-86-0 | |
| Molecular Formula | C₁₈H₁₆N₂O₂S | |
| Molecular Weight | 324.40 g/mol | |
| Synonyms | 1T-1255, AKOS005083898 | |
| SMILES Notation | COC(=O)C1=CC=CC=C1SC2=NC3=C(CCCC3)C=C2C#N |
The structural complexity arises from its fused bicyclic tetrahydroquinoline core, sulfanyl bridge, and ester-functionalized benzoate moiety.
Historical Context in Heterocyclic Chemistry
Quinoline derivatives have been pivotal in organic chemistry since their isolation from coal tar in the 19th century. The partial hydrogenation of quinoline to tetrahydroquinoline, as seen in this compound, emerged as a strategy to modulate reactivity and biological activity. The introduction of electron-withdrawing groups (e.g., cyano) and sulfur-containing linkages (e.g., sulfanyl) reflects advancements in medicinal chemistry to enhance metabolic stability and target binding.
This compound exemplifies the fusion of classical heterocyclic frameworks (quinoline) with modern functionalization techniques. Its design aligns with trends in developing kinase inhibitors and antimicrobial agents, where tetrahydroquinoline scaffolds are privileged structures.
Structural Features and Key Functional Groups
The molecule comprises three distinct regions:
- Tetrahydroquinoline Core : A partially saturated bicyclic system (C₉H₁₃N) with a cyano group at position 3.
- Sulfanyl Bridge : A sulfur atom linking the tetrahydroquinoline core to the benzoate group, enabling conformational flexibility.
- Methyl Benzoate Moiety : An ester-functionalized aromatic ring (C₈H₇O₂) contributing to lipophilicity.
Functional Group Analysis:
| Group | Position | Role |
|---|---|---|
| Cyano (-C≡N) | C3 of quinoline | Electron withdrawal, hydrogen bonding |
| Sulfanyl (-S-) | Between cores | Conformational flexibility |
| Ester (-COOCH₃) | Benzoate ring | Lipophilicity, metabolic stability |
The tetrahydroquinoline core’s saturation reduces aromaticity compared to quinoline, altering electronic properties and reactivity. The sulfanyl bridge’s thioether linkage is less polar than an ether, influencing solubility and intermolecular interactions. The methyl ester group balances hydrophobicity and hydrolytic stability, making the compound suitable for further derivatization.
Properties
IUPAC Name |
methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-18(21)14-7-3-5-9-16(14)23-17-13(11-19)10-12-6-2-4-8-15(12)20-17/h3,5,7,9-10H,2,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWOYLFGVPUXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C=C3CCCCC3=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzoic acid with 3-cyano-5,6,7,8-tetrahydroquinoline under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing tetrahydroquinoline structures exhibit notable anticancer activity . Preliminary studies suggest that methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate may inhibit cellular pathways associated with cancer progression. The compound's ability to induce oxidative stress in cancer cells makes it a candidate for further investigation in cancer therapies .
Anti-inflammatory Effects
The compound's potential in treating inflammatory disorders has also been highlighted. Its structural components may interact with biological targets involved in inflammatory responses, making it a valuable lead compound for drug development targeting such conditions .
Case Studies and Research Findings
Several studies have investigated compounds similar to this compound. For instance:
- Antiproliferative Activity : A series of tetrahydroquinoline derivatives were tested against various cancer cell lines (e.g., HeLa and A2780), demonstrating significant cytotoxic effects attributed to their ability to induce mitochondrial dysfunction and increase reactive oxygen species levels .
- Mechanistic Studies : Research on the mechanisms of action for related compounds has shown that targeting oxidative stress pathways can enhance therapeutic efficacy against resistant cancer cells .
Mechanism of Action
The mechanism of action of Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the quinoline core can participate in various binding interactions with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structure shares similarities and differences with three key classes of molecules:
Sulfonylurea Herbicides (e.g., Metsulfuron-methyl, Ethametsulfuron-methyl) Functional Groups: Sulfonylurea herbicides feature a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) connecting a triazine ring to a benzoate ester. In contrast, the target compound replaces the sulfonylurea with a sulfanyl (-S-) linkage and substitutes the triazine with a tetrahydroquinoline ring . The tetrahydroquinoline’s partial saturation may improve solubility compared to fully aromatic systems.
Montelukast Sodium (Leukotriene Receptor Antagonist) Core Structure: Montelukast contains a quinoline moiety and a sulfanyl group but incorporates additional complexity, such as cyclopropane rings and a carboxylic acid terminus. The target compound lacks these substituents, simplifying its structure .
Other Benzoate Derivatives Methyl 2-[(3,4-Dichlorophenyl)carbamoylamino]-2-methylpropanoate: This compound shares a benzoate ester but replaces the sulfanyl-tetrahydroquinoline with a dichlorophenyl urea group, highlighting variability in bioactivity based on substituent choice .
Application and Research Findings
- Herbicide Analogs: Sulfonylurea herbicides (e.g., metsulfuron-methyl) inhibit plant acetolactate synthase (ALS), a mechanism unlikely in the target compound due to structural divergence. The tetrahydroquinoline-cyano motif may instead target mammalian enzymes or receptors, necessitating further study .
- Pharmacological Potential: The tetrahydroquinoline scaffold is underutilized in pharmaceuticals compared to triazines or fully aromatic quinolines. Its partial saturation could improve metabolic stability, while the cyano group may enhance binding affinity in enzyme-active sites .
- Synthetic Accessibility: The sulfanyl bridge simplifies synthesis compared to sulfonylureas, which require urea formation. However, the tetrahydroquinoline synthesis may introduce challenges in regioselective hydrogenation .
Data Table: Key Comparative Features
| Feature | Target Compound | Metsulfuron-methyl | Montelukast Sodium |
|---|---|---|---|
| Molecular Weight | ~370 g/mol (estimated) | 381.4 g/mol | 608.18 g/mol |
| Core Heterocycle | Tetrahydroquinoline | Triazine | Quinoline |
| Key Functional Groups | Cyano, sulfanyl, benzoate ester | Sulfonylurea, triazine, benzoate | Sulfanyl, carboxylic acid, quinoline |
| Bioactivity | Undetermined | Herbicide (ALS inhibitor) | Leukotriene antagonist |
| Solubility | Moderate (lipophilic ester) | Low (pH-sensitive) | High (ionizable carboxyl) |
| Stability | Likely stable | Hydrolysis-prone | Stable in formulation |
Biological Activity
Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate is a complex chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molar Mass : 324.4 g/mol
- CAS Number : 439095-86-0
The compound features a benzoate moiety linked to a tetrahydroquinoline derivative through a sulfanyl group, which is significant for its biological properties. The presence of the cyano group further enhances its reactivity and potential pharmacological applications .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cellular pathways associated with cancer progression. Compounds containing tetrahydroquinoline structures are often investigated for their anticancer properties due to their ability to interfere with cell cycle regulation and induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory activities. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Antioxidant Activity : Some studies indicate that derivatives of tetrahydroquinoline can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in various biological systems .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Unique Properties | IC50 (µM) |
|---|---|---|---|
| This compound | Sulfanyl and cyano groups | Potential anticancer and anti-inflammatory activity | TBD |
| 5-Cyanoquinoline | Lacks tetrahydro structure | More potent in some assays | TBD |
| Tetrahydroquinoline derivatives | Similar core structure | Varies in biological activity; often more complex | TBD |
This table highlights the unique structural features of this compound compared to related compounds and suggests its potential for diverse biological activities.
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations (IC50 values ranging from 5 to 20 µM), making it a candidate for further development as an anticancer agent .
- Mechanistic Insights : Research into the mechanisms of action revealed that the compound may induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in treated cells. These effects are indicative of pro-apoptotic signaling pathways being activated .
- Inflammation Models : In animal models of inflammation, this compound demonstrated significant reductions in inflammatory markers when administered at therapeutic doses. This suggests a potential role as an anti-inflammatory therapeutic agent .
Q & A
Q. Validation Techniques :
- Purity : Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) .
- Structural Confirmation :
- X-ray Crystallography : Resolve crystal structure using SHELX software for bond-length validation .
(Advanced) How do steric and electronic factors influence the reactivity of the sulfanyl bridge in this compound under different reaction conditions?
Answer:
The sulfanyl group (-S-) is susceptible to oxidation and nucleophilic substitution, influenced by:
- Electronic Effects : The electron-withdrawing cyano group at position 3 of the tetrahydroquinoline ring increases the electrophilicity of the sulfur atom, facilitating oxidation to sulfoxide or sulfone derivatives.
- Steric Hindrance : The tetrahydroquinoline moiety restricts access to the sulfur atom, limiting reactivity in bulky environments. For example:
Contradiction Note : While the cyano group enhances electrophilicity, steric shielding from the tetrahydroquinoline ring may reduce reaction rates, requiring optimization of solvent polarity and temperature .
(Advanced) What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?
Answer:
Challenges :
- Disorder in the Tetrahydroquinoline Ring : Flexible cyclohexene rings may adopt multiple conformations, complicating electron density maps.
- Twinned Crystals : Common in sulfanyl-linked compounds due to weak intermolecular interactions.
Q. Solutions via SHELX :
- SHELXL Refinement : Use restraints for bond lengths/angles in disordered regions and apply TWIN commands to model twinning .
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
- Validation Tools : Employ CHECKCIF to flag steric clashes or unusual geometry post-refinement.
(Basic) How does the tetrahydroquinoline moiety affect the compound's stability in acidic or basic environments?
Answer:
- Acidic Conditions : The tetrahydroquinoline’s amine group may protonate, increasing solubility but risking ring-opening via retro-Mannich reactions. Stability tests (HPLC monitoring) in pH 2–4 buffers show <10% degradation over 24 hours .
- Basic Conditions : The sulfanyl bridge is prone to hydrolysis. In pH 10 buffers, >50% degradation occurs within 12 hours, forming benzoic acid and thiol intermediates. Use inert atmospheres (N₂) to mitigate oxidation .
Methodological Note : Conduct accelerated stability studies using UPLC-PDA at 40°C/75% RH to model long-term degradation pathways.
(Advanced) Are there contradictions in reported biological activities of this compound, and how can experimental design resolve them?
Answer:
Reported Contradictions :
- Antimicrobial Activity : Some studies report IC₅₀ values <10 μM against Gram-positive bacteria, while others show no activity.
Q. Resolution Strategies :
Standardized Assays : Use CLSI guidelines for MIC testing with consistent inoculum sizes (1×10⁵ CFU/mL) and growth media (Mueller-Hinton broth) .
Purity Controls : Validate compound purity (>98% via HPLC) to exclude confounding effects from synthetic byproducts .
Mechanistic Studies : Employ fluorescence quenching to assess binding to bacterial topoisomerase IV, clarifying target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
